2-{8-[4-(2-methylphenyl)piperazin-1-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-(4-phenylbutan-2-yl)acetamide
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Description
2-{8-[4-(2-methylphenyl)piperazin-1-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-(4-phenylbutan-2-yl)acetamide is a useful research compound. Its molecular formula is C28H33N7O2 and its molecular weight is 499.6 g/mol. The purity is usually 95%.
The exact mass of the compound 2-{8-[4-(2-methylphenyl)piperazin-1-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-(4-phenylbutan-2-yl)acetamide is 499.26957332 g/mol and the complexity rating of the compound is 918. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-{8-[4-(2-methylphenyl)piperazin-1-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-(4-phenylbutan-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{8-[4-(2-methylphenyl)piperazin-1-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-(4-phenylbutan-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of “2-{8-[4-(2-methylphenyl)piperazin-1-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-(4-phenylbutan-2-yl)acetamide”:
Antimicrobial Activity
This compound has shown potential as an antimicrobial agent. Its unique structure allows it to interact with bacterial cell membranes, disrupting their integrity and leading to cell death. Research has indicated its effectiveness against a variety of bacterial strains, including multi-drug resistant ones .
Antiviral Properties
Studies have explored the antiviral properties of this compound, particularly against RNA viruses. Its mechanism involves inhibiting viral replication by targeting specific viral enzymes. This makes it a promising candidate for the development of new antiviral drugs .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory effects. It works by inhibiting the production of pro-inflammatory cytokines and reducing the activity of inflammatory pathways. This application is particularly relevant for treating chronic inflammatory diseases .
Cancer Research
In cancer research, this compound has been studied for its potential to inhibit tumor growth. It acts by inducing apoptosis in cancer cells and inhibiting angiogenesis, which is the formation of new blood vessels that tumors need to grow. This dual action makes it a valuable candidate for cancer therapy .
Neuroprotective Agents
Research has shown that this compound may have neuroprotective properties. It can protect neurons from oxidative stress and apoptosis, which are common in neurodegenerative diseases like Alzheimer’s and Parkinson’s. This makes it a potential therapeutic agent for these conditions .
Antioxidant Activity
The compound has demonstrated significant antioxidant activity. It can scavenge free radicals and reduce oxidative stress, which is beneficial in preventing cellular damage and aging. This property is valuable in the development of supplements and pharmaceuticals aimed at reducing oxidative damage .
Cardiovascular Health
Studies have also explored the compound’s effects on cardiovascular health. It has been found to have vasodilatory effects, which can help in reducing blood pressure and improving blood flow. This application is particularly important for developing treatments for hypertension and other cardiovascular diseases .
Antidiabetic Potential
The compound has shown promise in managing diabetes by improving insulin sensitivity and reducing blood glucose levels. Its mechanism involves modulating the activity of enzymes involved in glucose metabolism, making it a potential candidate for antidiabetic drugs .
properties
IUPAC Name |
2-[8-[4-(2-methylphenyl)piperazin-1-yl]-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(4-phenylbutan-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33N7O2/c1-21-8-6-7-11-24(21)32-16-18-33(19-17-32)26-27-31-35(28(37)34(27)15-14-29-26)20-25(36)30-22(2)12-13-23-9-4-3-5-10-23/h3-11,14-15,22H,12-13,16-20H2,1-2H3,(H,30,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYXXAQWLTNIOGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C3=NC=CN4C3=NN(C4=O)CC(=O)NC(C)CCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{8-[4-(2-methylphenyl)piperazin-1-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-(4-phenylbutan-2-yl)acetamide |
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